molecular formula C13H9N5O3S2 B2576017 N-(5-((2-cyanoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1226450-28-7

N-(5-((2-cyanoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2576017
CAS No.: 1226450-28-7
M. Wt: 347.37
InChI Key: LVWZNVIFXUCHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates two heterocyclic systems: a 1,3,4-thiadiazole core and a 5-(furan-2-yl)isoxazole moiety, linked via a carboxamide bridge. The thiadiazole ring is substituted with a 2-cyanoethylthio group, which introduces both sulfur-based hydrophobicity and a polar cyano group. This hybrid structure is designed to leverage the pharmacological relevance of both thiadiazoles (known for antimicrobial, antitumor, and antiviral activities ) and isoxazoles (valued for metabolic stability and bioisosteric properties).

Properties

IUPAC Name

N-[5-(2-cyanoethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O3S2/c14-4-2-6-22-13-17-16-12(23-13)15-11(19)8-7-10(21-18-8)9-3-1-5-20-9/h1,3,5,7H,2,6H2,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZNVIFXUCHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-cyanoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, highlighting its synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The chemical formula is represented as follows:

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂S
Molecular Weight305.36 g/mol
CAS Number932963-47-8

Anticancer Properties

Recent studies have demonstrated that compounds containing the thiadiazole ring exhibit significant anticancer properties. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies revealed that the presence of the thiadiazole ring is crucial for enhancing anticancer activity due to its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific proteins involved in cell survival pathways, such as Bcl-2. Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts with target proteins, leading to significant apoptotic effects .
  • Case Study : In one study, a derivative of the compound demonstrated an IC₅₀ value of less than 10 µM against human glioblastoma U251 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance antibacterial efficacy.

  • Testing Methods : The antimicrobial efficiency was assessed using dilution methods against various bacterial strains. Compounds with electron-withdrawing groups showed enhanced activity due to increased polarity and solubility .
  • Results : In vitro tests indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiadiazole : The initial step involves the reaction of thiosemicarbazide with α-cyanoacetate to form the thiadiazole core.
  • Coupling Reactions : Subsequent coupling with furan derivatives via acylation reactions leads to the formation of the final product.

Scientific Research Applications

Structural Characteristics

ComponentDescription
ThiadiazoleHeterocyclic compound with biological activity
FuranAromatic compound enhancing interactions
IsoxazoleContributes to chemical reactivity

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan moieties exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives and found that modifications to the thiadiazole structure can enhance activity against specific bacterial strains .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies demonstrate its effectiveness against multiple cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the inhibition of key survival pathways .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development in treating inflammatory diseases .

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects, indicating that the compound may protect neuronal cells from oxidative stress-induced damage. This could have implications for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized based on the thiadiazole structure, leading to compounds with enhanced antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria showed promising results, with some derivatives achieving minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects of various isoxazole derivatives, N-(5-((2-cyanoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values were comparable to existing chemotherapeutics .

Chemical Reactions Analysis

Thioether Oxidation

The cyanoethylthio (-S-CH2-CH2-CN) group is susceptible to oxidation under controlled conditions. Based on thioether oxidation precedents:

Reaction ConditionsProductKey Characteristics
H2O2 (30%), CH3COOH, 50°C, 2 hSulfoxide (-SO-CH2-CH2-CN)Increased polarity; IR: 1040 cm⁻¹ (S=O)
mCPBA, DCM, 0°C → RT, 4 hSulfone (-SO2-CH2-CH2-CN)NMR: deshielded CH2 protons (δ 3.8–4.2)

Oxidation selectivity depends on stoichiometry and reaction time. Sulfoxide formation is typically favored with equimolar oxidants, while sulfones require excess.

Nitrile Hydrolysis

The terminal nitrile (-CN) can undergo hydrolysis to carboxylic acid or amide derivatives:

ConditionsProductAnalytical Evidence
H2SO4 (20%), reflux, 6 hCarboxylic acid (-COOH)IR: 1705 cm⁻¹ (C=O); NMR: δ 12.1 (COOH)
NaOH (aq), H2O2, 80°C, 3 hPrimary amide (-CONH2)IR: 1650 cm⁻¹ (amide I); MS: [M+18]

Acidic hydrolysis yields the carboxylic acid, while basic peroxide conditions favor amide formation .

Electrophilic Aromatic Substitution on Furan

The furan-2-yl group undergoes electrophilic substitutions at the C5 position due to ring activation:

Reagent/ConditionsProductSelectivity Notes
HNO3/H2SO4, 0°C, 1 h5-Nitro-furan-2-ylNMR: δ 8.2 (H3); IR: 1520 cm⁻¹ (NO2)
Br2 (1 eq), DCM, RT, 30 min5-Bromo-furan-2-ylGC-MS: isotopic pattern for Br

Nitration and halogenation proceed regioselectively at the electron-rich β-position of the furan ring .

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole ring participates in nucleophilic substitutions and cycloadditions:

ReactionConditionsOutcome
Alkylation (R-X)K2CO3, DMF, 60°C, 12 hS-Alkylation at C5 position
CuAAC (Click Chemistry)CuSO4·5H2O, sodium ascorbate, RTTriazole adducts (1,2,3-triazole)

Alkylation typically targets the sulfur atom, while copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the thiadiazole periphery .

Isoxazole Ring Opening

The isoxazole-carboxamide moiety may undergo ring-opening under reductive or acidic conditions:

ConditionsProductMechanism
H2 (1 atm), Pd/C, EtOH, 24 hβ-KetoamideHydrogenolytic cleavage of N-O bond
HCl (conc.), reflux, 8 hMalonamide derivativeAcid-catalyzed hydrolysis

Ring-opening reactions expand utility in generating linear intermediates for further derivatization .

Mannich Reaction

The carboxamide NH may participate in Mannich reactions:

ComponentsConditionsProduct
Formaldehyde, morpholineEtOH, Δ, 6 hN-Mannich base
CharacterizationIR: 1220 cm⁻¹ (C-N stretch); NMR: δ 3.5 (morpholine CH2)

Mannich bases enhance water solubility and bioactivity potential .

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) optimize S-alkylation and coupling reactions .

  • Temperature Control : Exothermic reactions (e.g., nitration) require cryogenic conditions to prevent side reactions .

  • Catalysts : Pd(0) complexes enable cross-couplings, while Cu(I) accelerates triazole formation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name / ID Thiadiazole Substituent Isoxazole Substituent Additional Features
Target Compound 2-Cyanoethylthio Furan-2-yl Carboxamide linkage
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... (5e, ) 4-Chlorobenzylthio Phenoxyacetamide Chlorine enhances lipophilicity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-... (5h, ) Benzylthio Phenoxyacetamide Aromatic benzyl group
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () Thiazol-2-yl (not thiadiazole) 5-Methyl Thiazole instead of thiadiazole
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () N/A 5-Methylthiophen-2-yl Thiophene vs. furan substitution

Key Observations :

  • The 2-cyanoethylthio group in the target compound distinguishes it from analogs with benzyl or chlorobenzyl substituents (e.g., 5e, 5h), likely altering solubility and electronic properties .
  • The furan-2-yl group on the isoxazole contrasts with thiophene () or phenyl derivatives, impacting aromatic interactions and metabolic stability.
  • The carboxamide linkage is a common feature in many analogs, suggesting its role in maintaining conformational rigidity and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Name / ID Melting Point (°C) Yield (%) Solubility Trends
Target Compound Not reported Not reported Likely moderate (cyano group enhances polarity)
5e () 132–134 74 Low (chlorobenzyl increases hydrophobicity)
5h () 133–135 88 Moderate (benzylthio balance)
5-Methyl-N-(thiazol-2-yl)... () Not reported Not reported High (thiazole’s polarity)

Key Observations :

  • The target compound’s 2-cyanoethylthio group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., benzylthio in 5h) .
  • Lack of direct melting point data for the target compound necessitates extrapolation from analogs, suggesting a range of 130–160°C based on thiadiazole derivatives .

Comparison with :

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing N-(5-((2-cyanoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide?

    • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiadiazole intermediates are often prepared by refluxing thiol-containing precursors (e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-amine) with electrophilic reagents (e.g., α-halo carbonyl compounds) in acetone or ethanol under basic conditions (anhydrous K₂CO₃) . Cyclization steps may involve concentrated sulfuric acid or iodine-mediated reactions to form the thiadiazole core . Isoxazole and furan moieties are typically introduced via Huisgen cycloaddition or condensation reactions.

    Q. Which analytical techniques are critical for confirming the structure of this compound?

    • Methodological Answer :

    • X-ray crystallography : Resolves crystal packing and bond angles (e.g., SHELXL for refinement) .
    • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., δ ~7.5–8.0 ppm for aromatic protons in furan/thiadiazole rings) .
    • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1680 cm⁻¹ for carboxamide) .
    • Mass spectrometry : Validates molecular weight (e.g., FAB-MS for [M+H]⁺ peaks) .

    Q. How is the purity of the compound assessed during synthesis?

    • Methodological Answer : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) monitors reaction progress . Recrystallization in ethanol or acetic acid removes impurities, and melting point analysis ensures consistency (e.g., sharp melting points >500 K indicate high purity) .

    Advanced Research Questions

    Q. How can researchers optimize cyclization reactions to avoid intermediate co-crystallization issues?

    • Methodological Answer : Co-crystallization (e.g., of intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) can be mitigated by adjusting solvent polarity (e.g., DMF vs. H₂O) and reaction time . Forced crystallization via slow cooling or seeding may isolate pure phases. X-ray diffraction of co-crystals helps identify competing reaction pathways .

    Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity)?

    • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, pH-dependent solubility). Standardize protocols using:

    • Dose-response curves : Test concentrations from 1 nM–100 µM .
    • Positive controls : Compare with known anticancer agents (e.g., doxorubicin) .
    • Purity validation : HPLC (>95% purity) ensures activity is not artifact-driven .

    Q. How can molecular docking studies elucidate the mechanism of action for this compound?

    • Methodological Answer : Dock the compound into target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina. Prioritize binding sites based on pharmacophore features:

    • Thiadiazole : Interacts with hydrophobic pockets.
    • Furan/isoxazole : Hydrogen bonds with catalytic residues .
    • Validate predictions with mutagenesis or competitive binding assays .

    Q. What experimental approaches characterize thiol-thione tautomerism in this compound?

    • Methodological Answer :

    • Variable-temperature NMR : Track proton shifts (e.g., thiol protons at δ ~3–4 ppm vs. thione tautomers) .
    • IR spectroscopy : Monitor S-H (~2550 cm⁻¹) vs. C=S (~1250 cm⁻¹) stretches .
    • Computational modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers under physiological conditions .

    Q. How do substituents on the thiadiazole ring influence electronic properties and reactivity?

    • Methodological Answer :

    • Electron-withdrawing groups (e.g., cyanoethyl) : Increase electrophilicity, enhancing nucleophilic aromatic substitution.
    • Hammett constants : Quantify substituent effects on reaction rates .
    • Cyclic voltammetry : Measures redox potentials to predict stability in biological systems .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.